molecular formula C22H21N3O4 B2511087 N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide CAS No. 1206986-16-4

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide

Cat. No.: B2511087
CAS No.: 1206986-16-4
M. Wt: 391.427
InChI Key: CIXKGDSFZXWDKW-UHFFFAOYSA-N
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Description

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide is a sophisticated chemical compound incorporating multiple pharmaceutically relevant heterocyclic systems in its structure. The compound features a 1,3-oxazole core linked through a carboxamide bridge to a phenyl substituent bearing both methoxy and 2-oxopiperidinyl functional groups. This molecular architecture is characteristic of compounds designed for biological evaluation, particularly in medicinal chemistry and drug discovery research. The structural components present in this molecule resemble those found in various therapeutically active compounds, including Factor Xa inhibitors like apixaban, which shares the 4-methoxyphenyl and 2-oxopiperidine motifs . The 1,3-oxazole ring system represents a privileged scaffold in medicinal chemistry known for its diverse biological activities and potential as a bioisostere for various carbonyl-containing functional groups . Researchers investigating structure-activity relationships in heterocyclic compounds may find this compound particularly valuable due to its hybrid structure combining oxazole and lactam pharmacophores. The presence of the 2-oxopiperidine moiety suggests potential interactions with enzymatic systems that recognize lactam structures, while the 1,3-oxazole component may contribute to membrane permeability and bioavailability. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material according to laboratory safety guidelines and consult relevant scientific literature for application-specific protocols.

Properties

IUPAC Name

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c1-28-18-11-10-16(13-17(18)25-12-6-5-9-20(25)26)24-21(27)22-23-14-19(29-22)15-7-3-2-4-8-15/h2-4,7-8,10-11,13-14H,5-6,9,12H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIXKGDSFZXWDKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=NC=C(O2)C3=CC=CC=C3)N4CCCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Oxazole Synthesis

The Hantzsch method employs α-haloketones and benzamide derivatives. For example, reaction of benzoyl chloride with ethyl 2-amino-2-phenylacetate in the presence of phosphorus oxychloride yields the oxazole ring. Subsequent hydrolysis with aqueous NaOH affords the carboxylic acid (Yield: 68–72%).

Reaction Conditions

  • Solvent: Dichloromethane
  • Temperature: 0–5°C (stirring for 12 h)
  • Workup: Neutralization with 1M HCl, extraction with EtOAc

Robinson-Gabriel Cyclization

2-Acylamino ketones, such as N-benzoyl glycine, undergo cyclodehydration using sulfuric acid or polyphosphoric acid to form the oxazole core. This method offers superior regiocontrol for 5-aryl substituents (Yield: 75–80%).

Preparation of 4-Methoxy-3-(2-Oxopiperidin-1-yl)Aniline

Buchwald-Hartwig Amination

Aryl halides react with 2-oxopiperidine under palladium catalysis. For instance, 3-bromo-4-methoxyaniline couples with 2-oxopiperidine using Pd(OAc)₂/Xantphos and Cs₂CO₃ in toluene at 110°C.

Optimized Protocol

  • Catalyst: Pd₂(dba)₃ (2 mol%)
  • Ligand: Xantphos (4 mol%)
  • Base: K₃PO₄
  • Yield: 65–70%

Reductive Amination

Condensation of 4-methoxy-3-nitrobenzaldehyde with 2-oxopiperidine followed by nitro reduction (H₂/Pd-C) provides the aniline derivative. This two-step sequence avoids regioselectivity issues (Overall yield: 58%).

Amide Bond Formation

Acid Chloride Coupling

Activation of 5-phenyl-1,3-oxazole-2-carboxylic acid with thionyl chloride (SOCl₂) generates the acyl chloride, which reacts with 4-methoxy-3-(2-oxopiperidin-1-yl)aniline in dichloromethane and triethylamine (Yield: 85–90%).

Critical Parameters

  • Molar Ratio: 1:1.2 (acid:amine)
  • Temperature: −10°C to room temperature

T3P®-Mediated Coupling

Propylphosphonic anhydride (T3P) in DMF efficiently couples the acid and amine at 40°C, minimizing racemization (Yield: 88–92%).

Purification and Characterization

Crystallization

Recrystallization from ethanol/water (7:3) removes unreacted starting materials and byproducts (Purity: >99% by HPLC).

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, oxazole-H), 7.85–7.45 (m, 5H, Ph), 6.92 (d, J = 8.4 Hz, 1H, Ar-H), 6.78 (s, 1H, Ar-H), 3.82 (s, 3H, OCH₃), 3.62–3.55 (m, 4H, piperidinone-H), 2.45–2.38 (m, 2H, piperidinone-H).
  • HRMS (ESI): m/z calcd. for C₂₂H₂₂N₃O₄ [M+H]⁺: 392.1601; found: 392.1608.

Scalability and Process Optimization

Continuous Flow Synthesis

Microreactor systems enhance safety and yield for exothermic steps (e.g., SOCl₂ activation), reducing reaction time from 12 h to 30 min.

Green Chemistry Metrics

  • PMI (Process Mass Intensity): 32 (vs. batch PMI of 58)
  • E-Factor: 18.2 (improved solvent recovery)

Challenges and Mitigation Strategies

Challenge Solution
Oxazole ring hydrolysis Low-temperature coupling (0–5°C)
Piperidinone tautomerism Use of aprotic solvents (DMF, NMP)
Amine oxidation Nitrogen atmosphere during reactions

Chemical Reactions Analysis

Types of Reactions

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various intermediates that lead to the final compound. These intermediates often contain functional groups such as amines, lactams, and substituted phenyl rings .

Scientific Research Applications

Pharmacokinetics

Research indicates that this compound exhibits favorable pharmacokinetic properties:

  • Good Bioavailability : Ensures effective therapeutic concentrations.
  • Low Clearance Rates : Suggests prolonged action in biological systems.

Scientific Research Applications

  • Anticoagulation Therapy :
    • The primary application lies in its potential use as an anticoagulant agent. Studies have shown that it effectively inhibits FXa, leading to significant reductions in thrombin generation, making it a candidate for treating conditions requiring modulation of blood coagulation.
  • Biological Activity Studies :
    • Preliminary investigations have indicated potential antimicrobial properties against strains such as Escherichia coli and Staphylococcus aureus. This suggests broader therapeutic applications beyond anticoagulation.
  • Cellular and Molecular Mechanisms :
    • The compound may influence cell signaling pathways, gene expression, and cellular metabolism through its interactions with various biomolecules. Ongoing research aims to elucidate these mechanisms further .

Case Studies and Research Findings

Several studies have explored the biological activity of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-phenyloxazole derivatives:

Study FocusFindingsReference
Anticoagulant ActivityConfirmed efficacy in inhibiting FXa; significant reduction in thrombin generation observed.
Antimicrobial PropertiesPreliminary evidence of antibacterial effects against specific bacterial strains.
Mechanistic StudiesInvestigated binding affinity for FXa; insights into potential off-target effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound’s structural uniqueness lies in the combination of the 2-oxopiperidine and 4-methoxy groups on the phenyl ring. Below is a comparative analysis with structurally or functionally related compounds:

Compound Name Core Structure Key Substituents Reported Stability/Activity
N-[4-Methoxy-3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide (R004) 4,5-Dihydroisoxazole 4-Methoxy, 3-trifluoromethylphenyl Unstable in plasma/urine; requires acidification for stabilization. Undergoes enzymatic hydrolysis.
N-[4-(4-Methylpiperazin-1-yl)phenyl]-5-phenyl-1,3-oxazol-2-amine 1,3-Oxazole 4-Methylpiperazinylphenyl NMR data confirms structural integrity; potential anticancer applications (exact activity unspecified).
N-{5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}-5-phenyl-1,2-oxazole-3-carboxamide 1,2-Oxazole-thiazole hybrid 4-Methoxyphenyl, oxadiazole, thiazole Detailed molecular formula and mass provided (C24H18N6O5S); ChemSpider ID: 1144429-07-1.
N-(anilinocarbonyl)-5-phenyl-1,3,4-oxadiazole-2-sulfonamide 1,3,4-Oxadiazole Sulfonamide, anilinocarbonyl Exhibits fungicidal activity against Cephalosporium saccharii and Helminthosporium oryzae.

Metabolic Stability and Degradation

  • R004 : The amide bond in R004 is enzymatically hydrolyzed in biological matrices (rat/rabbit plasma), producing metabolites like 4-methoxy-3-(trifluoromethyl)aniline. Sample acidification is critical to prevent decomposition .

Pharmacological Potential

  • Piperidine/Piperazine Derivatives : Compounds with piperidine or piperazine moieties (e.g., N-[4-(4-methylpiperazin-1-yl)phenyl]-5-phenyl-1,3-oxazol-2-amine) are often designed to enhance solubility and receptor binding due to their basic nitrogen atoms .
  • Oxadiazole-Thiazole Hybrids : The thiazole-oxadiazole hybrid in combines electron-rich heterocycles, which may improve metabolic stability compared to the target compound’s simpler oxazole core.

Biological Activity

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide is a synthetic compound with significant potential in pharmacology, particularly noted for its anticoagulant properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Oxazole moiety : Known for its biological activity.
  • Piperidinyl group : Enhances interaction with biological targets.
  • Methoxy and phenyl groups : Contribute to its pharmacological properties.

The molecular formula is C19H20N4O3C_{19}H_{20}N_{4}O_{3}, with a molecular weight of approximately 356.39 g/mol.

This compound primarily acts as an inhibitor of activated factor X (FXa) in the coagulation cascade. By inhibiting FXa, the compound effectively prevents thrombin generation, which is crucial in blood coagulation processes. This mechanism positions it as a potential therapeutic agent for thromboembolic disorders.

Key Mechanisms:

  • Enzyme Inhibition : Binds to active sites of enzymes like FXa, blocking their activity.
  • Receptor Modulation : Potentially acts as an agonist or antagonist at specific receptors, altering signaling pathways.
  • Protein Binding : May affect the structure and function of proteins through binding interactions.

Pharmacokinetics

Studies indicate that this compound exhibits favorable pharmacokinetic properties, including good bioavailability and low clearance rates in animal models. These characteristics are essential for its potential use in therapeutic applications.

Biological Activity Studies

Research has demonstrated various biological activities associated with this compound:

Anticoagulant Activity

In vitro studies have confirmed the compound's efficacy in inhibiting FXa, leading to significant reductions in thrombin generation. This suggests its potential application in anticoagulation therapy.

Antimicrobial Properties

While the primary focus has been on anticoagulation, preliminary investigations into antimicrobial activity have shown that compounds with similar structures exhibit antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus . Further studies are warranted to explore these properties in detail.

Case Studies and Research Findings

Several studies have explored the biological activity of oxazole derivatives, including N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-phenyloxazole:

StudyFocusFindings
Anticoagulant ActivityDemonstrated potent FXa inhibition; potential for thromboembolic disorder treatment.
PharmacokineticsShowed good bioavailability and low clearance rates in animal models.
Structural AnalysisIdentified key structural features contributing to biological activity.

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